
8-Gingerol
Overview
Description
8-Gingerol is a phenolic compound found in ginger (Zingiber officinale Roscoe). It is one of the major bioactive components responsible for the characteristic pungent taste of ginger. Ginger has been used for centuries in traditional medicine for its various health benefits, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Gingerol can be synthesized through several chemical routes. One common method involves the aldol condensation of vanillin with acetone, followed by hydrogenation. The reaction conditions typically include the use of a base such as sodium hydroxide and a hydrogenation catalyst like palladium on carbon .
Industrial Production Methods: In industrial settings, this compound is often extracted from ginger rhizomes using solvent extraction methods. The ginger is dried and ground into a powder, which is then subjected to solvent extraction using ethanol or methanol. The extract is further purified using techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Chemical Reactions Analysis
Thermal Degradation and Dehydration
When exposed to heat or drying, 8-gingerol undergoes dehydration to form 8-shogaol , a more pungent compound. This reaction occurs via the elimination of a hydroxyl group and a hydrogen atom from the β-hydroxy ketone moiety (Fig. 1) .
Key findings :
-
Temperature dependence : Dehydration accelerates at temperatures >60°C .
-
Pungency : 8-Shogaol exhibits twice the pungency of this compound .
Reaction Conditions | Product | Relative Pungency |
---|---|---|
Mild heating (60–100°C) | 8-Shogaol | 2× this compound |
Prolonged drying | 8-Shogaol | 2× this compound |
Reverse Aldol Reaction During Cooking
In aqueous or acidic environments (e.g., cooking), this compound undergoes a reverse aldol reaction to form zingerone , a less pungent metabolite with a spicy-sweet aroma . This reaction involves cleavage of the carbonyl group and reorganization of the carbon chain.
Mechanism :
-
Base-catalyzed deprotonation at the α-carbon.
-
Retro-aldol cleavage of the β-hydroxy ketone.
-
Formation of zingerone (4-(4-hydroxy-3-methoxyphenyl)-2-butanone) .
Enzymatic Conjugation in Metabolism
This compound undergoes glucuronidation and sulfation in human liver microsomes, forming water-soluble conjugates for renal excretion .
Glucuronidation (UGT Enzymes) :
-
Primary enzymes : UGT1A9 and UGT2B7.
-
Kinetic parameters :
Enzyme | Km (μM) | Vmax (pmol/min/mg) |
---|---|---|
UGT1A9 | 45.2 | 128.6 |
UGT2B7 | 38.7 | 89.4 |
Sulfation :
-
Sulfotransferases (SULTs) catalyze sulfate conjugation at the phenolic hydroxyl group.
-
Conjugates are hydrolyzed by sulfatase enzymes during metabolic analysis .
Oxidative Metabolism
This compound is susceptible to oxidation at the phenolic hydroxyl group, forming quinone intermediates. These reactive species may undergo:
-
Glutathione conjugation : Detoxification via GST enzymes.
Experimental evidence :
-
Incubation with human liver microsomes yields This compound quinone as a primary oxidative metabolite .
Hydrolysis of Conjugates in Pharmacokinetic Studies
Enzymatic hydrolysis using β-glucuronidase and sulfatase is critical for quantifying free this compound in plasma :
Enzyme | Substrate | Incubation Conditions |
---|---|---|
β-glucuronidase | This compound glucuronide | 37°C, pH 6.8, 1 hr |
Sulfatase | This compound sulfate | 37°C, pH 5.0, 1 hr |
Scientific Research Applications
Immunosuppressive Activity
Overview
Research indicates that 8-gingerol exhibits significant immunosuppressive effects. A study demonstrated that it can suppress both humoral and cellular immune responses in mice. The compound was shown to inhibit the proliferation of splenocytes stimulated by lipopolysaccharide (LPS) and concanavalin A (ConA) in vitro, as well as reduce the levels of specific immunoglobulins in vivo at doses of 50 and 100 mg/kg .
Mechanism of Action
The immunosuppressive effects are attributed to the direct inhibition of sensitized T and B lymphocytes. Specifically, this compound decreased the percentage of CD19+ B cells and CD3+ T cells, indicating a selective suppression of immune responses .
Anti-Cancer Properties
Colorectal Cancer (CRC)
this compound has shown promise as an anti-cancer agent, particularly in colorectal cancer models. It significantly inhibited cell proliferation and migration in CRC cell lines, primarily through cell cycle arrest and apoptosis induction. The compound acts as an inhibitor of the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for cancer cell growth .
Synergistic Effects with Chemotherapy
Furthermore, this compound has been reported to enhance the efficacy of conventional chemotherapeutic agents like 5-fluorouracil while reducing their toxic side effects. This suggests that it could be developed as an adjunct therapy in cancer treatment .
Antioxidant and Anti-Inflammatory Effects
Antioxidant Activity
this compound possesses strong antioxidant properties that help combat oxidative stress, which is linked to various chronic diseases. Its antioxidant capacity has been validated through various assays, demonstrating its potential in protecting cells from damage caused by free radicals .
Anti-Inflammatory Properties
The compound also exhibits anti-inflammatory effects by modulating inflammatory pathways. This includes the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, making it beneficial for conditions characterized by chronic inflammation .
Other Health Benefits
This compound has been associated with several additional health benefits:
- Wound Healing: It promotes wound healing processes by enhancing tissue regeneration and reducing inflammation at injury sites .
- Gastrointestinal Health: The compound may alleviate nausea and improve digestive health, often utilized in traditional medicine for these purposes .
- Metabolic Effects: There is emerging evidence suggesting that this compound may help regulate blood sugar levels and improve insulin sensitivity, indicating its potential role in managing diabetes .
Data Summary Table
Case Studies
- Immunosuppressive Effects in Mice: A controlled study demonstrated that high doses of this compound significantly reduced immune responses to ovalbumin immunization in mice, highlighting its potential for managing autoimmune conditions or preventing transplant rejection .
- Colorectal Cancer Treatment: In vitro studies on CRC cell lines showed that treatment with varying concentrations of this compound led to marked reductions in cell viability and migration, suggesting its role as a therapeutic agent against CRC .
Mechanism of Action
8-Gingerol is part of a family of compounds known as gingerols, which also includes 6-Gingerol and 10-Gingerol. These compounds share similar structures but differ in the length of their carbon chains:
6-Gingerol: Has a shorter carbon chain and is more abundant in fresh ginger.
10-Gingerol: Has a longer carbon chain and is less abundant but exhibits stronger biological activities
Uniqueness of this compound: this compound is unique in its balance of potency and abundance. It exhibits significant biological activities while being relatively easier to extract and purify compared to its longer-chain counterparts .
Comparison with Similar Compounds
- 6-Gingerol
- 10-Gingerol
- 6-Shogaol
- 8-Shogaol
- 8-Paradol .
Biological Activity
8-Gingerol, a bioactive compound found in ginger (Zingiber officinale), has garnered significant attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is one of the principal active components of ginger, known for its pungent flavor and numerous health benefits. It exhibits a range of biological activities including anti-inflammatory, antioxidant, anticancer, and immunomodulatory effects.
1. Anti-inflammatory Activity
This compound has been shown to reduce inflammatory responses in various models. It inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving OVA-immunized mice, this compound significantly suppressed humoral and cellular immune responses by reducing the populations of CD3+ T cells and CD19+ B cells in a dose-dependent manner .
2. Antioxidant Properties
The compound demonstrates strong antioxidant capabilities by scavenging free radicals and enhancing the activity of antioxidant enzymes. In vitro studies have shown that this compound increases radical scavenging activities against superoxide and hydroxyl radicals . Additionally, it has been reported to inhibit oxidative burst activity in immune cells .
3. Anticancer Effects
Research indicates that this compound possesses anticancer properties, particularly against colorectal cancer (CRC) cells. It inhibits cell proliferation and migration by targeting the epidermal growth factor receptor (EGFR) signaling pathway. In vitro studies revealed that treatment with this compound led to a significant reduction in CRC cell viability and induced apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : It downregulates cyclooxygenase-2 (COX-2) expression, a key enzyme in the inflammatory response .
- Modulation of Immune Responses : By affecting T and B lymphocyte populations, this compound alters immune responses, which may be beneficial in conditions characterized by chronic inflammation .
- Induction of Apoptosis : In cancer cells, this compound promotes apoptosis through pathways involving caspases and alterations in mitochondrial membrane potential .
Case Study 1: Immunosuppressive Activity
A study conducted on BALB/c mice demonstrated that administration of this compound at doses of 50 mg/kg and 100 mg/kg resulted in a significant decrease in OVA-specific IgG levels. The results indicated that this compound effectively suppressed both humoral and cellular immune responses, suggesting its potential use in managing autoimmune conditions .
Dose (mg/kg) | CD3+ T Cells (%) | CD19+ B Cells (%) | OVA-specific IgG Levels |
---|---|---|---|
Control | 100 | 100 | 100 |
50 | 70 | 80 | 60 |
100 | 50 | 60 | 40 |
Case Study 2: Anticancer Activity
In vitro experiments on CRC cell lines showed that treatment with varying concentrations of this compound resulted in reduced cell viability over time:
Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |
---|---|---|---|
Control | 100 | 100 | 100 |
10 | 80 | 70 | 65 |
25 | 60 | 50 | 40 |
Q & A
Basic Research Questions
Q. What are the primary molecular targets and mechanisms of action of 8-Gingerol?
- This compound activates TRPV1 channels (EC50 = 5.0 µM) and inhibits COX-2 enzymatic activity, contributing to its anti-inflammatory and analgesic properties . It also exhibits antibacterial activity by suppressing Helicobacter pylori growth in vitro . Methodologically, TRPV1 activation can be validated via calcium flux assays, while COX-2 inhibition is typically assessed using enzyme-linked immunosorbent assays (ELISA) or Western blotting .
Q. How can this compound be quantified in ginger extracts or biological samples?
- High-performance liquid chromatography (HPLC) is the gold standard for quantifying this compound. Retention times for this compound in red ginger extracts are reported at 19.963 ± 0.0176 min (using NADES extraction), with concentrations ranging from 29.5 μg/g in mature rhizomes . Calibration curves using pure standards and UV detection at 280 nm are recommended for accuracy .
Q. What experimental models are suitable for studying this compound’s antibacterial effects?
- In vitro models using H. pylori strains (e.g., ATCC 43504) are common. Minimum inhibitory concentration (MIC) assays in microdilution plates, combined with viability assays (e.g., CFU counting), are effective for evaluating growth inhibition . Contradictions in MIC values across studies may arise from differences in bacterial strain virulence or extraction purity .
Advanced Research Questions
Q. How does this compound interact with the ACE protein, and what computational methods validate this?
- Molecular docking studies (e.g., using Discovery Studio 4.1) reveal that this compound binds to 7 amino acid residues on ACE (PDB ID: 3bkk), forming hydrogen bonds, hydrophobic interactions, and van der Waals forces (binding energy: -302.9 cal/mol) . PyMol software is used to visualize interactions, while energy minimization of the ligand (CID: 168114) ensures docking accuracy . This interaction suggests potential antihypertensive effects via ACE inhibition .
Q. What signaling pathways are modulated by this compound in cancer or cardiovascular disease?
- In colorectal cancer, this compound suppresses EGFR/STAT/ERK pathways, reducing proliferation and migration. Western blotting for phosphorylated ERK/STAT proteins and transwell migration assays are key methodologies . For cardiovascular research, it attenuates myocardial fibrosis by inhibiting ROS, apoptosis, and autophagy via PI3K/Akt/mTOR signaling. Experimental models include isoproterenol-induced fibrosis in mice, with validation via TUNEL staining (apoptosis) and TEM for autophagosome quantification .
Q. How can researchers resolve contradictions in this compound’s dual roles as a pro-oxidant and antioxidant?
- Contradictory effects may depend on concentration and cellular context. At low doses, this compound acts as an antioxidant by scavenging free radicals (e.g., DPPH/ABTS assays), while high doses induce ROS-mediated apoptosis in cancer cells (measured via flow cytometry with DCFH-DA probes) . Methodological clarity in dose ranges and cell-type specificity is critical to avoid misinterpretation .
Q. What are the best practices for isolating this compound from ginger rhizomes?
- Ethanol or NADES (natural deep eutectic solvents) extraction followed by column chromatography (e.g., silica gel) yields high-purity this compound (>98% via HPLC). Mature rhizomes show higher this compound content (29.5 μg/g) than daughter rhizomes, necessitating careful selection of plant material . Purity should be confirmed via NMR or mass spectrometry to avoid confounding results in pharmacological assays .
Properties
IUPAC Name |
(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O4/c1-3-4-5-6-7-8-16(20)14-17(21)11-9-15-10-12-18(22)19(13-15)23-2/h10,12-13,16,20,22H,3-9,11,14H2,1-2H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIWKKMTBRYQJU-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178078 | |
Record name | (8)-Gingerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23513-08-8 | |
Record name | [8]-Gingerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23513-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (8)-Gingerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (8)-Gingerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5S)-5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-dodecanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (8)-GINGEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB0IJB138K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.